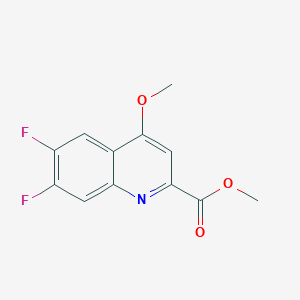![molecular formula C16H22O3 B3097897 8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane CAS No. 132452-42-7](/img/structure/B3097897.png)
8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane
Descripción general
Descripción
Spiro compounds are bicyclic organic compounds formed by two rings linked by one carbon atom . They are promising for the production of important biologically active compounds .
Synthesis Analysis
A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed .Molecular Structure Analysis
The absolute stereochemistry with regard to the biological activity is still unknown, although all four possible stereo-isomers have been synthesized .Chemical Reactions Analysis
Significant changes in the functional activity of the NMDA, mGluII, and D2 receptors in the brains of animals that suffered seizures have been noted .Physical And Chemical Properties Analysis
While the chemical properties vary slightly from isomer to isomer, every decane isomer has similar structure activities .Aplicaciones Científicas De Investigación
Use in Insect Pheromones and Repellents :
- Spiroacetals like 1,6-dioxaspiro[4.5]decane are common in insect secretions and serve as pheromones or repellents. For instance, (5S,7S)-7-methyl-1,6-dioxaspiro[4.5]decane acts as a repellent in bark beetles (Francke & Kitching, 2001).
Crystal Structures and Synthesis Studies :
- Research on oxaspirocyclic compounds, including those similar to 8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane, has led to the synthesis and structural elucidation of new compounds, contributing to our understanding of their crystal structures and potential applications (Jiang & Zeng, 2016).
Supramolecular Arrangements :
- The molecular and crystal structures of compounds like 8-butoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane have been studied, revealing insights into their supramolecular arrangements and the influence of substituents on these structures (Graus et al., 2010).
Application in Organic Synthesis :
- Enantiomerically pure dioxaspiro[4.5]decanes, related to 8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane, have been synthesized for use in organic chemistry, illustrating their versatility as synthetic intermediates (Schwartz et al., 2005).
Corrosion Inhibition in Metals :
- Spirocyclopropane derivatives, similar in structure to 8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane, have been studied for their potential as corrosion inhibitors in metals, showcasing their application in materials chemistry (Chafiq et al., 2020).
Investigation in Photochemical Reactions :
- The reactivity of radical cations of compounds like 6,6-diphenyl-1,4-dioxaspiro[4.5]decane has been studied under photosensitized conditions, contributing to our understanding of photochemical reactions and potential applications in photochemistry (Arnold et al., 1991).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
8-(phenylmethoxymethyl)-1,4-dioxaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-2-4-14(5-3-1)12-17-13-15-6-8-16(9-7-15)18-10-11-19-16/h1-5,15H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVUELGGNWINGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1COCC3=CC=CC=C3)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Benzyloxy)propyl]amine hydrochloride](/img/structure/B3097817.png)
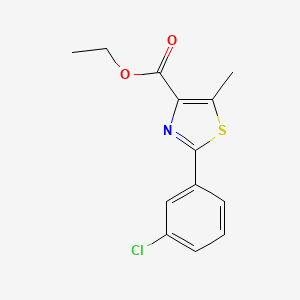

![1H-Imidazo[4,5-c]quinolin-4-amine](/img/structure/B3097847.png)

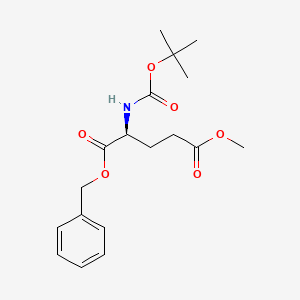
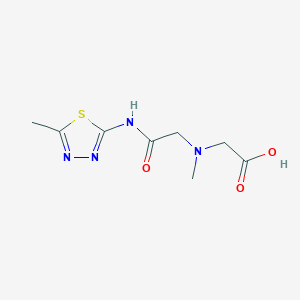
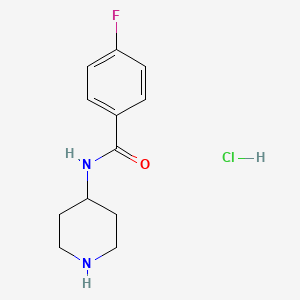
![3-[2-Amino-3-(2-ethoxycarbonyl-ethoxy)-2-(2-ethoxycarbonyl-ethoxymethyl)-propoxy]-propionic acid ethyl ester](/img/structure/B3097901.png)
![Ethyl benzo[b]thiophene-6-carboxylate](/img/structure/B3097906.png)
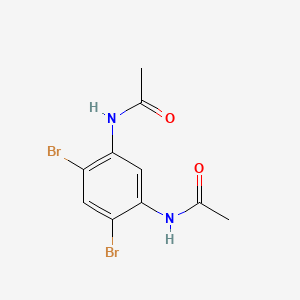
acetate](/img/structure/B3097916.png)
